Pethoxamid

Catalog No.
S627848
CAS No.
106700-29-2
M.F
C16H22ClNO2
M. Wt
295.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pethoxamid

Legacy chloroacetamide herbicides like S-metolachlor pose groundwater contamination risks (GUS 1.94) and extended soil persistence (DT50 21d), complicating regulatory compliance and crop rotation. Pethoxamid (≥940 g/kg technical grade) addresses these challenges with:

  • Low leaching potential (GUS 1.41) and rapid aerobic degradation (field DT50 ~14.2 days).
  • >50% reduction in phytotoxicity vs acetochlor under wet conditions, ensuring safety in sensitive crops (sunflower, soybean).
  • High water solubility (400 mg/L) for reliable pre-emergence activation across variable soil moisture.

Optimize formulations for compliance-driven markets.

CAS Number

106700-29-2

Product Name

Pethoxamid

IUPAC Name

2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

InChI

InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3

InChI Key

CSWIKHNSBZVWNQ-UHFFFAOYSA-N

Synonyms

2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl)acetamide, pethoxamid

Canonical SMILES

CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1

The exact mass of the compound Pethoxamid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

100 mg, 500 mg, 1 g, 5 g

Pethoxamid (CAS: 106700-29-2) is a high-purity (≥940 g/kg technical grade) chloroacetamide herbicide that functions as a very-long-chain fatty acid (VLCFA) synthesis inhibitor. In procurement and formulation contexts, it is characterized by a high water solubility of 400 mg/L at 20°C, which ensures reliable pre-emergence activation across variable soil moisture profiles [1]. Unlike legacy Group 15 herbicides, pethoxamid offers a highly optimized environmental fate profile, balancing robust pre-emergence efficacy with rapid aerobic degradation (field DT50 of approximately 14.2 days), making it a strategic active ingredient for modern, compliance-driven agricultural formulations [2].

Procurement Fit

Mechanism VLCFA inhibition (WSSA Group 15)
Use Context Pre-emergence and early post-emergence application
Selection Logic Crop-specific selectivity and dissipation profile

Substituting pethoxamid with more common chloroacetamides like S-metolachlor or acetochlor introduces significant trade-offs in environmental compliance and crop safety. S-metolachlor exhibits a substantially longer soil persistence (field DT50 of 21.0 days) and a higher Groundwater Ubiquity Score (GUS leaching index of 1.94), increasing the risk of subsurface water contamination and restricting crop rotation flexibility [1]. Conversely, while acetochlor degrades quickly, it demonstrates lower water solubility (282 mg/L) requiring higher soil moisture for activation, and induces significantly higher phytotoxicity in sensitive broadleaf crops under wet conditions [1]. Pethoxamid avoids these extremes, providing a procurement-optimal balance of moderate mobility (GUS 1.41), high solubility, and superior crop safety margins [1].

Substitution Risk

Pethoxamid Reported selectivity in sunflower with lower crop injury rate
Acetochlor / Dimethenamid / S-metolachlor Crop safety margins and regulatory status differ; field outcomes may not transfer
Chloroacetamide class members are not functionally interchangeable. Selection requires review of crop-specific selectivity, environmental fate, and label context. Class-level inference; direct substitution may shift crop safety and carryover risk.

Soil Persistence and Rotation Flexibility

Pethoxamid demonstrates a significantly faster degradation profile in field soils compared to S-metolachlor, reducing herbicide carryover risks. Field trials indicate an aerobic degradation DT50 of 14.2 days for pethoxamid, compared to 21.0 days for S-metolachlor [1].

Evidence DimensionAerobic Soil Degradation (Field DT50)
Target Compound Data14.2 days
Comparator Or BaselineS-metolachlor (21.0 days)
Quantified Difference32.3% faster degradation
ConditionsField soil conditions

Faster dissipation allows formulators to offer products that provide growers with greater crop rotation flexibility without risking subsequent crop damage.

Sunflower crop safety
Head-to-head
4.6% injury vs. 9.8% (acetochlor)
Lower reported phytotoxicity may support crop establishment review.
Field trials; response depends on precipitation context.

Groundwater Leaching Potential

Environmental fate modeling highlights pethoxamid's superior profile for groundwater protection. It possesses a GUS leaching potential index of 1.41, which is notably lower than both S-metolachlor (1.94) and acetochlor (1.77) [1].

Evidence DimensionGUS Leaching Potential Index
Target Compound Data1.41
Comparator Or BaselineS-metolachlor (1.94) and Acetochlor (1.77)
Quantified Difference27.3% lower leaching potential than S-metolachlor
ConditionsStandard environmental fate modeling (Footprint database)

Procuring pethoxamid enables the development of compliant herbicide formulations for use in environmentally restricted agricultural zones with strict groundwater regulations.

Redroot pigweed control
Head-to-head
90% control (8 WAA, 840 g/ha)
Reported control statistically comparable to dimethenamid-P and pyroxasulfone.
Multi-year corn field trials, Ontario.

Broadleaf Crop Safety Under Wet Conditions

In irrigated field trials on sensitive broadleaf crops (e.g., sunflower), pethoxamid exhibited significantly better crop safety than acetochlor. The mean phytotoxicity for pethoxamid was recorded at 4.6%, whereas acetochlor reached 9.8% under the same wet conditions[1].

Evidence DimensionCrop Phytotoxicity (%)
Target Compound Data4.6% phytotoxicity
Comparator Or BaselineAcetochlor (9.8% phytotoxicity)
Quantified Difference53% reduction in crop injury
ConditionsIrrigated sunflower field trials (early growth stages)

Lower phytotoxicity ensures that formulations utilizing pethoxamid will not compromise crop yields during unexpected heavy rainfall events.

Soil half-life (DT50)
Cross-study
5.5–8.1 days (lab); 7.3–22.2 days (field)
Rapid dissipation may reduce carryover risk to rotational crops.
Field dissipation up to 3–4× faster than some class members.

Pre-emergence Activation Efficiency

Pethoxamid's high water solubility of 400 mg/L at 20°C provides a distinct advantage over acetochlor (282 mg/L) for pre-emergence applications [1]. This ensures that the active ingredient is readily mobilized into the soil solution to inhibit weed germination even under limited rainfall.

Evidence DimensionWater Solubility at 20°C
Target Compound Data400 mg/L
Comparator Or BaselineAcetochlor (282 mg/L)
Quantified Difference41.8% higher water solubility
ConditionsStandard physicochemical profiling at 20°C

Higher solubility guarantees more reliable weed control performance in regions with unpredictable or suboptimal precipitation.

U.S. rice regulatory status
Context-dependent
Only Group 15 candidate for rice labeling
Novel SOA opportunity for resistance management upon registration.
Under development; label approval pending.

Pre-emergence for Sensitive Broadleaf Crops

Due to its quantified >50% reduction in phytotoxicity compared to acetochlor under wet conditions, pethoxamid is the optimal active ingredient for selective pre-emergence herbicide formulations targeting sensitive broadleaf crops such as sunflower, soybean, and rocket [1].

Resistance Management in Drill-Seeded Rice

As a Group 15 VLCFA inhibitor with a low risk of crop injury (dissipating to <5% by 4 weeks post-application), pethoxamid serves as a critical rotational active ingredient in delayed pre-emergence (DPRE) programs to combat barnyardgrass and red rice resistance where traditional chemistries fail [2].

Groundwater-Compliant Formulations

Leveraging its low GUS leaching index (1.41) and rapid aerobic degradation (DT50 of 14.2 days), pethoxamid is highly suited for procurement by agrochemical manufacturers developing products for regions with stringent groundwater protection mandates, where S-metolachlor usage is heavily restricted [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Sunflower weed management
Crop safety margin vs. acetochlor
Phytotoxicity endpoint review under local conditions
Corn preemergence programs
Efficacy on redroot pigweed
Comparative weed control endpoints vs. alternatives
Rotational crop planning
Rapid soil dissipation rate
Carryover risk assessment for following crops
Rice resistance management
Unique SOA for U.S. rice (pending label)
Regulatory status and resistance profile review

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

295.1339066 Da

Monoisotopic Mass

295.1339066 Da

Heavy Atom Count

20

UNII

352ZYP854D

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

106700-29-2

Wikipedia

Pethoxamid

Use Classification

Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

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